2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-22-16-6-3-2-5-14(16)17(21)18-11-15(13-7-10-23-12-13)20-9-4-8-19-20/h2-10,12,15H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQNWJCBHULDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with a benzamide derivative.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reaction: The pyrazole and thiophene intermediates are then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the benzamide core or pyrazole/thiophene groups. Key comparisons include:
Key Observations :
- Electron-Donating vs. In contrast, the trifluoromethyl (CF₃) group in is strongly electron-withdrawing, which may improve metabolic stability .
- Halogen vs. Sulfur : The bromo-substituted analogue offers higher molecular weight and polarizability, which could influence solubility and membrane permeability.
Pharmacological and Binding Properties
- Sigma Receptor Affinity : Analogues like [¹²⁵I]PIMBA (a radioiodinated benzamide) show high affinity for sigma receptors (Kd = 5.80 nM) in prostate cancer cells . The methylsulfanyl group in the target compound may similarly modulate receptor interactions due to sulfur’s polarizability.
- Therapeutic Potential: Benzamides with pyrazole-thiophene motifs are explored for cancer therapy. For example, nonradioactive PIMBA inhibits prostate tumor cell colony formation in vitro , suggesting that the target compound’s heterocyclic framework could confer antiproliferative activity.
Q & A
Q. What are the key steps in synthesizing 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including amide bond formation between the benzamide and pyrazole-thiophene ethylamine moieties. Critical steps include:
- Amide Coupling : Use of coupling agents like DCC or EDC in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to minimize hydrolysis .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (chloroform:methanol 7:3 ratio) .
Optimization focuses on solvent selection (polar aprotic solvents enhance reaction rates), temperature control (ambient to 60°C), and catalyst use (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?
- NMR Spectroscopy : and NMR confirm proton environments (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm, pyrazole C-H at δ 7.5–8.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 343.46 (CHNOS) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~2550 cm (S-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s kinase inhibition potential?
- Functional Group Modification : Systematically alter the methylsulfanyl group (e.g., replace with ethylsulfonyl) or pyrazole-thiophene moiety to assess impact on kinase binding .
- Enzyme Assays : Use fluorescence-based kinase inhibition assays (e.g., ATPase activity in EGFR or VEGFR2) to quantify IC values .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites, correlating with experimental data .
Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Dose-Response Studies : Test the compound across a broad concentration range (nM–μM) to identify activity-specific thresholds .
- Cell Line Profiling : Compare effects on diverse cell lines (e.g., Gram-positive vs. Gram-negative bacteria for antimicrobial activity; cancer vs. normal cells for cytotoxicity) .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify differentially expressed pathways (e.g., apoptosis markers for anticancer activity) .
Q. How can computational modeling predict metabolic stability and guide derivative synthesis?
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., oxidation of thiophene or methylsulfanyl groups) .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) using software like Schrödinger’s MetaSite .
- Derivative Design : Prioritize modifications at predicted labile sites (e.g., fluorination of thiophene to block oxidation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
